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molecular formula C12H14ClNO3 B8607331 Ethyl 3-(2-chlorophenylamino)-2-methyl-3-oxopropanoate

Ethyl 3-(2-chlorophenylamino)-2-methyl-3-oxopropanoate

Cat. No. B8607331
M. Wt: 255.70 g/mol
InChI Key: ZCGSVEYYJKTAOY-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

The ester was prepared according to Procedure A using diethyl 2-methylmalonate (6.1 mL, 35.3 mmol), pyridine (3.80 mL, 47.0 mmol) and 2-chloroaniline (3.00 g, 23.52 mmol). The reaction mixture was heated for 6 days. The residue was purified by column chromatography on silica gel (0-30% EtOAc/hexanes) to give ethyl 3-(2-chlorophenylamino)-2-methyl-3-oxopropanoate. Mass Spectrum (ESI) m/e=256.1 (M+1).
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:8]([O:10]CC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].N1C=CC=CC=1.[Cl:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH2:22]>>[Cl:19][C:20]1[CH:26]=[CH:25][CH:24]=[CH:23][C:21]=1[NH:22][C:8](=[O:10])[CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ester was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 6 days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (0-30% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)NC(C(C(=O)OCC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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